molecular formula C20H30Cl2N2 B2534445 (R,R)-Bis-(mesityl)ethylenediamine dihydrochloride CAS No. 1301706-47-7

(R,R)-Bis-(mesityl)ethylenediamine dihydrochloride

Cat. No. B2534445
CAS RN: 1301706-47-7
M. Wt: 369.37
InChI Key: HSFKFAWYBTVLDG-WUMQWIPTSA-N
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Description

“(R,R)-Bis-(mesityl)ethylenediamine dihydrochloride” is a chiral ligand that has been intensively applied in asymmetric reactions by modifying the reactivity and selectivity of the metal center . It is also known as “(R,R) Mesityl Daughter Diamine” and has an empirical formula of C20H28N2 · 2HCl .


Molecular Structure Analysis

The molecular weight of “this compound” is 369.37 . The SMILES string representation of its structure is [H]Cl. [H]Cl.N [C@H] (C1=C ©C=C ©C=C1C) [C@H] (N)C2=C ©C=C ©C=C2C .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its empirical formula is C20H28N2 · 2HCl, and it has a molecular weight of 369.37 .

Scientific Research Applications

Environmental Impact Studies

  • Endocrine Disruptors in the Environment : Research has explored the impact of environmental pollutants like Bisphenol A, nonylphenol, and phthalates on mammalian spermatogenesis, indicating a concern for reproductive health due to exposure to endocrine-disrupting chemicals (EDCs). These studies highlight the importance of understanding the effects of chemical exposure on wildlife and human health, suggesting a potential area of application for studying derivatives of complex organic molecules like (R,R)-Bis-(mesityl)ethylenediamine dihydrochloride in assessing environmental health risks (Lagos-Cabré & Moreno, 2012).

Pharmacokinetics and Metabolism

  • Metabolism and Effects of Pharmaceutical Compounds : Studies on the pharmacokinetics and pharmacodynamics of drugs, such as disulfiram and its metabolites, offer insights into how complex molecules are metabolized in the body. This knowledge is crucial for developing new drugs and understanding their potential interactions and effects on human health. It suggests a possible research application for this compound in drug development and metabolism studies (Johansson, 1992).

Chemical Synthesis and Catalysis

  • Synthesis of Organic Compounds : The synthesis and reactivity of α,β-unsaturated alkylidene and cumulenylidene Group 8 half-sandwich complexes demonstrate the intricate chemical reactions that can be utilized in the development of new materials and catalysts. Research in this area can provide valuable insights for applying this compound in synthetic chemistry and catalysis projects (Cadierno, Gamasa, & Gimeno, 2004).

Toxicology and Safety Assessment

  • Toxicity Studies of Chemical Compounds : The investigation of novel brominated flame retardants in indoor environments, including their occurrence, toxicity, and impact on human health, underscores the necessity for comprehensive safety assessments of chemicals. Such studies are essential for evaluating the potential risks associated with exposure to new chemical compounds, including those related to this compound, in various settings (Zuiderveen, Slootweg, & de Boer, 2020).

properties

IUPAC Name

(1R,2R)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2.2ClH/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6;;/h7-10,19-20H,21-22H2,1-6H3;2*1H/t19-,20-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFKFAWYBTVLDG-WUMQWIPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@H]([C@@H](C2=C(C=C(C=C2C)C)C)N)N)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1301706-47-7
Record name (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine Dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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